molecular formula C14H12ClN3O B4301813 2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile

2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B4301813
M. Wt: 273.72 g/mol
InChI Key: UDJQUJFOPYMYQT-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile is an organic compound with a complex structure that includes an aminophenoxy group, a chloro group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminophenol with 5-chloro-4,6-dimethylnicotinonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aminophenoxy group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenoxy group can yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and nicotinonitrile groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: A simpler compound with an aminophenol structure, used in various chemical syntheses.

    2-(3-aminophenoxy)ethanol: Another aminophenoxy derivative with different functional groups, used in polymer chemistry.

    4-(4-aminophenoxy)-phthalonitrile: A related compound used in the synthesis of phthalonitrile resins.

Uniqueness

2-(3-Aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-aminophenoxy)-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-8-12(7-16)14(18-9(2)13(8)15)19-11-5-3-4-10(17)6-11/h3-6H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJQUJFOPYMYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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